molecular formula C22H22ClN3OS B2996255 2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 1226447-14-8

2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B2996255
CAS No.: 1226447-14-8
M. Wt: 411.95
InChI Key: VMHGZAXFZNMSGV-UHFFFAOYSA-N
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Description

The compound 2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a substituted imidazole derivative featuring a thioether linkage to a pyrrolidine-containing ketone moiety. Its core structure includes:

  • 5-(p-Tolyl): A methyl-substituted phenyl group at the imidazole’s 5-position, contributing to hydrophobicity and steric bulk .
  • Thioether bridge: Connects the imidazole core to a pyrrolidin-1-yl ethanone group, which may influence solubility and metabolic stability.

While direct data on this compound’s physical properties (e.g., melting point, solubility) are unavailable in the provided evidence, its structural analogs suggest synthetic routes involving TDAE-mediated reactions or chlorination steps (e.g., SOCl₂) to introduce substituents .

Properties

IUPAC Name

2-[1-(4-chlorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3OS/c1-16-4-6-17(7-5-16)20-14-24-22(26(20)19-10-8-18(23)9-11-19)28-15-21(27)25-12-2-3-13-25/h4-11,14H,2-3,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHGZAXFZNMSGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone represents a novel class of organic molecules with potential applications in medicinal chemistry, particularly in the development of therapeutic agents. Its unique structural features, including an imidazole ring and thioether linkage, suggest diverse biological activities that warrant detailed investigation.

Structural Characteristics

This compound is characterized by:

  • Imidazole Ring : Known for its role in biological systems, particularly in enzyme catalysis and receptor binding.
  • Thioether Linkage : Enhances lipophilicity and may influence the compound's interaction with biological targets.
  • Pyrrolidine Moiety : Potentially contributes to the compound's pharmacological profile.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the thioether group may enhance binding affinity. These interactions can modulate various biological pathways, leading to therapeutic effects.

Anticancer Activity

Recent studies have explored the anticancer potential of imidazole derivatives similar to this compound. For instance, compounds with imidazole and thioether functionalities have demonstrated significant cytotoxicity against various cancer cell lines, including:

  • MCF7 (breast cancer)
  • HEPG2 (liver cancer)
  • SW1116 (colon cancer)

In vitro assays have reported IC50 values as low as 1.18 µM for certain derivatives, indicating potent anticancer activity compared to established drugs like staurosporine .

Antimicrobial Properties

The structural components of this compound suggest potential antimicrobial properties. Compounds featuring imidazole and thiazole rings have shown efficacy against various bacterial strains in preliminary studies. The presence of the thioether group may enhance the antimicrobial activity through increased membrane permeability.

Case Studies

A study conducted by Zhang et al. evaluated several imidazole derivatives for their anticancer activity using TRAP PCR-ELISA assays. Among these, compounds structurally related to our compound exhibited significant inhibition against multiple cancer cell lines . Another investigation highlighted the ability of similar compounds to induce apoptosis in cancer cells, further supporting their potential as therapeutic agents .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds is essential:

Compound NameStructure FeaturesIC50 (µM)Activity Type
Compound AImidazole + Thioether1.18Anticancer
Compound BImidazole + Thiazole0.96Antimicrobial
Compound CImidazole + Pyridine4.18Anticancer

Comparison with Similar Compounds

Substituent Effects on Molecular Weight and Lipophilicity

  • Hydrophobic vs. Polar Groups :
    • The p-tolyl group (target compound, ) contributes to lipophilicity, favoring membrane permeability.
    • The 4-methoxyphenyl group (CAS 1226456-83-2 ) introduces polarity via the methoxy (-OCH₃) group, improving aqueous solubility but possibly reducing bioavailability.

Heterocyclic Modifications

  • Pyrrolidine vs. Piperidine : Replacing pyrrolidine (5-membered ring) with piperidine (6-membered, CAS 1207038-64-9 ) alters ring strain and basicity. Piperidine’s larger size may enhance binding to larger enzyme pockets.
  • Furan vs.

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